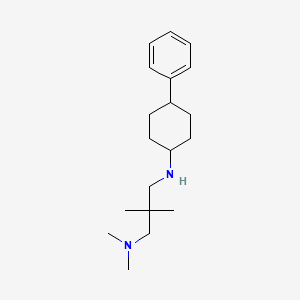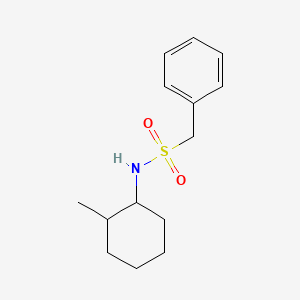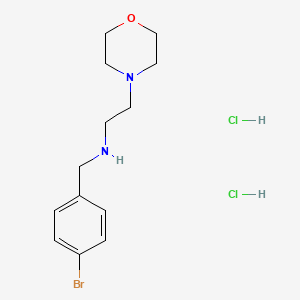![molecular formula C11H14F3NO3 B5300447 4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)
4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid, commonly known as TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an essential neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
TFB-TBOA inhibits the activity of glutamate transporters, which leads to an increase in the concentration of extracellular glutamate. This increase in glutamate concentration can cause excitotoxicity, which is the pathological process that leads to neuronal cell death. However, TFB-TBOA has been shown to be effective in reducing the severity of excitotoxicity by blocking the activity of glutamate transporters.
Biochemical and Physiological Effects
TFB-TBOA has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of extracellular glutamate in the brain, which can lead to excitotoxicity. However, TFB-TBOA has also been shown to be effective in reducing the severity of excitotoxicity by blocking the activity of glutamate transporters. TFB-TBOA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
TFB-TBOA has several advantages and limitations for lab experiments. Its potent inhibitory activity makes it an ideal tool for studying the role of glutamate transporters in various neurological disorders. However, its complex synthesis process and high cost can limit its use in some labs. Additionally, TFB-TBOA has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.
Future Directions
TFB-TBOA has several potential future directions for research. One area of research is to develop more potent and selective inhibitors of glutamate transporters. Additionally, TFB-TBOA can be used to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA can also be used to study the potential therapeutic applications of targeting glutamate transporters in these disorders. Finally, TFB-TBOA can be used to study the potential side effects of inhibiting glutamate transporters, such as the risk of excitotoxicity.
Synthesis Methods
TFB-TBOA is a complex molecule that requires a multi-step synthesis process. The synthesis starts with the preparation of cyclohexylamine, which is then reacted with 3-(trifluoromethyl)cyclohexanone to obtain the intermediate product. The intermediate is then subjected to several reactions to obtain the final product, TFB-TBOA. The synthesis process is challenging and requires expertise in organic chemistry.
Scientific Research Applications
TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing the severity of seizures in animal models of epilepsy. TFB-TBOA has also been studied for its potential use in treating ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-4-oxo-4-[[3-(trifluoromethyl)cyclohexyl]amino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h4-5,7-8H,1-3,6H2,(H,15,16)(H,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEVMNYXOTYLMG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C=CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)NC(=O)/C=C/C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-4-((3-(trifluoromethyl)cyclohexyl)amino)but-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5300374.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5300381.png)
![2-butyl-5-imino-6-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300389.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5300395.png)


![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5300420.png)

![4-[(butylsulfonyl)amino]benzamide](/img/structure/B5300433.png)
![7-(3-chlorophenyl)-4-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300434.png)
![N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5300444.png)
![1-(3-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-one](/img/structure/B5300456.png)
